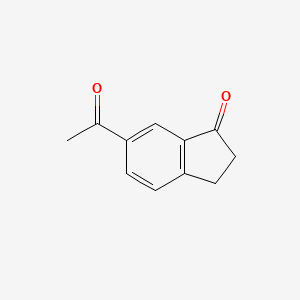

6-Acetyl-2,3-dihydro-1H-inden-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-dihydro-1H-inden-1-one, also known as 1-Indanone, is a chemical compound with the formula C9H8O . It has a molecular weight of 132.1592 .

Synthesis Analysis

There are several methods for the synthesis of indanones, which are structurally similar to 2,3-dihydro-1H-inden-1-one. For example, cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .

Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-inden-1-one can be represented as a 2D Mol file or as a computed 3D SD file .

科学的研究の応用

Synthesis and Chemical Properties

- Efficient and economical synthesis methods have been developed for compounds related to 6-Acetyl-2,3-dihydro-1H-inden-1-one. For example, a synthesis process for 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride was reported, demonstrating the use of sequential regioselective Friedel−Crafts acetylations and hydrogenations (Prashad et al., 2006).

Pharmacological Applications

- Some derivatives of 6-Acetyl-2,3-dihydro-1H-inden-1-one have been studied for their inhibitory effects on enzymes like monoamine oxidases. For instance, certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been found to inhibit monoamine oxidases effectively, indicating potential applications in treating diseases related to these enzymes (Manna et al., 2002).

Anticancer Research

- Derivatives of 6-Acetyl-2,3-dihydro-1H-inden-1-one have shown promising results in anticancer research. For example, specific 1H-inden-1-one substituted (Heteroaryl)Acetamide derivatives have been synthesized and shown significant growth inhibition against various cancer cell lines, indicating potential therapeutic applications in oncology (Karaburun et al., 2018).

Biochemical Analysis

- The compound and its derivatives have been utilized in studies focused on biochemical analysis and interaction with biological enzymes. For instance, research on 2,3-dihydro-1H-inden-1-ones showed their interaction with enzymes like acetylcholinesterase, revealing insights into the biochemical mechanisms of these compounds (Dişli et al., 2018).

Molecular Structure Analysis

- Studies have been conducted to understand the molecular structure and characteristics of compounds similar to 6-Acetyl-2,3-dihydro-1H-inden-1-one. For instance, research on the molecular structure and photoinduced intramolecular hydrogen bonding in 2-Pyrrolylmethylidene Cycloalkanones helps in understanding the molecular behavior of similar indenone derivatives (Sigalov et al., 2015).

Safety and Hazards

作用機序

Target of Action

6-Acetyl-2,3-dihydro-1H-inden-1-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets.

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 6-Acetyl-2,3-dihydro-1H-inden-1-one, may interact with their targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse effects at the molecular and cellular levels .

特性

IUPAC Name |

6-acetyl-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7(12)9-3-2-8-4-5-11(13)10(8)6-9/h2-3,6H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRPETRDLFOTSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCC2=O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856884 |

Source

|

| Record name | 6-Acetyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103987-99-1 |

Source

|

| Record name | 6-Acetyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

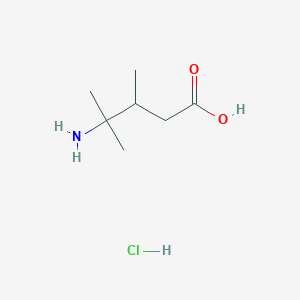

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid](/img/structure/B1375734.png)

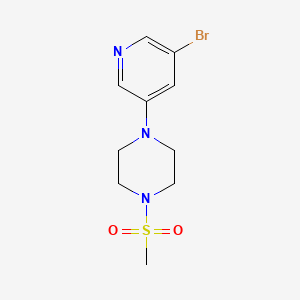

![1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole](/img/structure/B1375737.png)

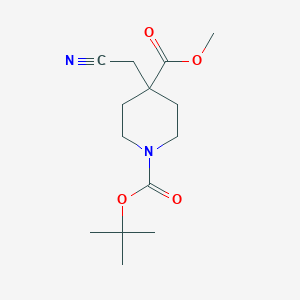

![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1375740.png)

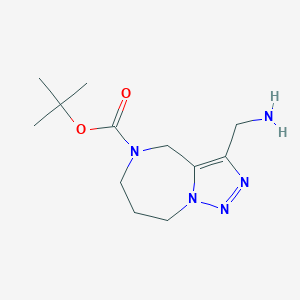

![2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride](/img/structure/B1375742.png)